AR Protein Down-Regulation: A Mechanistic Distinction from Enzalutamide and Bicalutamide
AZD3514 actively down-regulates AR protein levels, a property that differentiates it from the AR antagonists bicalutamide and enzalutamide (MDV3100), which do not reduce AR protein levels [1]. In LNCaP cells maintained in steroid-depleted conditions, AZD3514 treatment reduced AR protein within 6-8 hours, reaching maximal reduction at 18-24 hours, whereas enzalutamide and bicalutamide showed no effect on AR protein levels under identical conditions .
| Evidence Dimension | AR protein level reduction in vitro |
|---|---|
| Target Compound Data | AZD3514: Significant reduction of AR protein; onset 6-8 h, maximal at 18-24 h |
| Comparator Or Baseline | Enzalutamide (MDV3100) and Bicalutamide: No reduction in AR protein levels |
| Quantified Difference | Qualitative difference: AR down-regulation observed only with AZD3514 |
| Conditions | LNCaP prostate cancer cells maintained in steroid-depleted conditions |
Why This Matters
AR overexpression is a primary driver of resistance to conventional AR antagonists; AZD3514's ability to degrade AR protein addresses this resistance mechanism directly.
- [1] Loddick SA, Ross SJ, Thomason AG, et al. AZD3514: A Small Molecule That Modulates Androgen Receptor Signaling and Function In Vitro and In Vivo. Mol Cancer Ther. 2013;12(9):1715-1727. View Source
